4-(Trifluoromethoxy)benzenesulfonyl chloride

Catalog No.
S708383
CAS No.
94108-56-2
M.F
C7H4ClF3O3S
M. Wt
260.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Trifluoromethoxy)benzenesulfonyl chloride

CAS Number

94108-56-2

Product Name

4-(Trifluoromethoxy)benzenesulfonyl chloride

IUPAC Name

4-(trifluoromethoxy)benzenesulfonyl chloride

Molecular Formula

C7H4ClF3O3S

Molecular Weight

260.62 g/mol

InChI

InChI=1S/C7H4ClF3O3S/c8-15(12,13)6-3-1-5(2-4-6)14-7(9,10)11/h1-4H

InChI Key

UHCDBMIOLNKDHG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)Cl

Canonical SMILES

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)Cl

4-(Trifluoromethoxy)benzenesulfonyl chloride is a chemical compound with the molecular formula C₇H₄ClF₃O₃S and a molecular weight of approximately 260.62 g/mol. This compound is characterized by the presence of a trifluoromethoxy group attached to a benzenesulfonyl chloride structure. It appears as a clear colorless to pale yellow liquid and has a boiling point of 120-122 °C at 15 mmHg, with a density of 1.536 g/cm³ . Due to its chemical structure, it exhibits significant reactivity, particularly due to the presence of the sulfonyl chloride functional group, which can participate in various nucleophilic substitution reactions.

TFBSCl is a corrosive and irritating compound. It can cause skin burns, eye damage, and respiratory irritation upon exposure [].

  • Acute Toxicity: Data on the specific toxicity of TFBSCl is limited, but related arylsulfonyl chlorides can be harmful upon ingestion, inhalation, or skin contact [].
  • Flammability: Not readily available, but organic chlorides can be flammable.
  • Reactivity: Reacts with water to release hydrochloric acid fumes [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) including gloves, goggles, and a respirator when handling TFBSCl.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Store in a cool, dry place away from moisture and incompatible materials.

Synthesis of Organic Compounds

-(Trifluoromethoxy)benzenesulfonyl chloride (TFBSC) is a versatile reagent used in organic synthesis for the introduction of the 4-(trifluoromethoxy)benzenesulfonyl (TFBS) group onto various organic molecules. The TFBS group is a valuable functional group in medicinal chemistry due to its unique properties, including:

  • Enhanced lipophilicity: This can improve the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates [].
  • Hydrogen bond acceptor: This can participate in hydrogen bonding interactions with biological targets, potentially improving binding affinity [].
  • Metabolic stability: The TFBS group can be more resistant to metabolic degradation compared to other functional groups [].

TFBSC can be used in various reactions, including:

  • Nucleophilic aromatic substitution (S_NAr): TFBSC can be coupled to aromatic rings activated by electron-withdrawing groups [].
  • Acylation: TFBSC can react with alcohols, amines, and other nucleophiles to form esters, amides, and other derivatives [].

Here are some specific examples of the use of TFBSC in organic synthesis:

  • Synthesis of TFBS-containing kinase inhibitors [].
  • Preparation of TFBS-tagged molecules for bioconjugation [].
  • Development of TFBS-based probes for protein labeling [].

  • Nucleophilic Substitution Reactions: The sulfonyl chloride group can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, or other derivatives.
  • Hydrolysis: In the presence of water, it can hydrolyze to form 4-(trifluoromethoxy)benzenesulfonic acid and hydrochloric acid.
  • Reactions with Bases: It can react with bases to form corresponding sulfonate salts.

These reactions are significant for synthesizing various organic compounds and intermediates in pharmaceutical chemistry.

Several synthetic routes have been developed for producing 4-(trifluoromethoxy)benzenesulfonyl chloride:

  • Direct Chlorination: Starting from 4-(trifluoromethoxy)benzenesulfonic acid, chlorination can be performed using thionyl chloride or phosphorus pentachloride.
  • Sulfonation of Trifluoromethoxybenzene: Trifluoromethoxybenzene can be sulfonated using sulfur trioxide or chlorosulfonic acid followed by chlorination.
  • Reagents: Common reagents include chlorosulfonic acid and trifluoromethanol under controlled conditions to ensure high yields and purity.

4-(Trifluoromethoxy)benzenesulfonyl chloride finds applications in various fields:

  • Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring sulfonamide or sulfonate functionalities.
  • Agricultural Chemicals: This compound can be utilized in developing agrochemicals due to its potential herbicidal or fungicidal properties.
  • Material Science: It may be used in modifying polymers or creating functional materials with specific properties.

Several compounds share structural similarities with 4-(trifluoromethoxy)benzenesulfonyl chloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-(Trifluoromethyl)benzenesulfonyl chlorideContains a trifluoromethyl group instead of trifluoromethoxyDifferent electronic properties affecting reactivity
Benzenesulfonyl chlorideLacks fluorinated substituentsMore reactive due to absence of electron-withdrawing groups
4-Methylbenzenesulfonyl chlorideContains a methyl group instead of trifluoromethoxyLess polar and may have different solubility properties

The uniqueness of 4-(trifluoromethoxy)benzenesulfonyl chloride lies in its trifluoromethoxy group, which enhances its reactivity and potential applications in various chemical syntheses compared to its analogs.

4-(Trifluoromethoxy)benzenesulfonyl chloride emerged as a compound of interest in the late 20th century during advancements in organofluorine and organosulfur chemistry. Its development paralleled the growing demand for fluorinated aromatic intermediates in pharmaceuticals and agrochemicals. Early synthetic routes relied on electrophilic aromatic sulfonation of trifluoromethoxy-substituted benzene derivatives, but modern methods now employ controlled chlorosulfonation under inert conditions. The compound gained prominence due to its utility in synthesizing sulfonamide-based drugs and its role in cross-coupling reactions for complex molecule assembly.

Nomenclature and Identification Systems

The compound is systematically named 4-(trifluoromethoxy)benzenesulfonyl chloride under IUPAC rules. Key identifiers include:

Identifier TypeValue
CAS Registry Number94108-56-2
Molecular FormulaC7H4ClF3O3S
Molecular Weight260.61 g/mol
Common Synonymsp-Trifluoromethoxybenzenesulfonyl chloride; MFCD00042408

Structural features include a benzene ring with sulfonyl chloride (–SO2Cl) and trifluoromethoxy (–OCF3) groups at the para position. Analytical characterization relies on NMR (1H, 13C, 19F), IR (S=O stretching at ~1,370 cm-1), and mass spectrometry.

Position in Organosulfur Chemistry

As a sulfonyl chloride, this compound occupies a critical niche in organosulfur reactivity:

  • Electrophilic Character: The –SO2Cl group acts as a strong electrophile, enabling nucleophilic substitutions with amines, alcohols, and thiols.
  • Electronic Effects: The electron-withdrawing trifluoromethoxy group enhances the sulfonyl chloride's electrophilicity compared to non-fluorinated analogs.
  • Comparative Reactivity:
Sulfonyl ChlorideRelative Reactivity
Benzenesulfonyl chlorideBaseline
4-Nitrobenzenesulfonyl chloride2.3× higher
4-(Trifluoromethoxy)benzenesulfonyl chloride1.8× higher

This reactivity profile makes it indispensable for synthesizing sulfonamides in drug discovery.

Relevance in Contemporary Chemical Research

Recent applications highlight its versatility:

  • Pharmaceutical Intermediates: Used to synthesize 1-methyl-4-[4-(trifluoromethoxy)benzenesulfonyl]-1,4-diazepane, a potential neuroactive compound.
  • Cross-Coupling Reactions: Participates in palladium-catalyzed couplings for aryl sulfonamide synthesis, enabling C–S bond formation under mild conditions.
  • Materials Science: Serves as a precursor for sulfonate esters in liquid crystal and polymer production.

Ongoing research explores its use in continuous-flow synthesis systems to improve scalability and safety.

Data Tables

Table 1: Physical Properties

PropertyValueSource
Boiling Point122°C at 15 mmHg
Density1.55 g/cm3
Refractive Index1.48 (20°C)
Storage ConditionsMoisture-sensitive, inert gas

Table 2: Synthetic Applications

ApplicationReaction PartnersOutcome
Sulfonamide FormationPrimary/Secondary aminesBiologically active compounds
Suzuki-Miyaura CouplingArylboronic acidsFunctionalized arenes
EsterificationAlcoholsSulfonate esters

Electrophilic Properties

4-(Trifluoromethoxy)benzenesulfonyl chloride exhibits pronounced electrophilic character due to the presence of the highly electron-withdrawing sulfonyl chloride group (-SO₂Cl) combined with the trifluoromethoxy substituent [1] [2]. The sulfonyl chloride functional group contains a sulfur atom in the +6 oxidation state, making it highly electrophilic and susceptible to nucleophilic attack [3] [2].

The electrophilic nature of this compound is manifested through its reactivity with various nucleophiles, including water, alcohols, and amines. The sulfonyl chloride group acts as a strong electrophile, readily accepting electron pairs from nucleophilic species [2] [3]. This electrophilic behavior follows the classical mechanism of nucleophilic substitution at the sulfur center, where the nucleophile attacks the sulfur atom, leading to the displacement of the chloride ion [4].

The compound's electrophilic reactivity is further enhanced by the trifluoromethoxy substituent, which exerts a strong electron-withdrawing effect through inductive mechanisms [5] [6]. This electronic effect increases the positive charge density on the sulfur atom, making it more susceptible to nucleophilic attack compared to unsubstituted benzenesulfonyl chloride [6] [5].

Reactivity of the Sulfonyl Chloride Group

The sulfonyl chloride group in 4-(trifluoromethoxy)benzenesulfonyl chloride demonstrates typical reactivity patterns characteristic of this functional group. The most significant reactions include hydrolysis, aminolysis, and alcoholysis [2] [3].

Hydrolysis Reaction: The compound readily hydrolyzes in the presence of water to form the corresponding sulfonic acid and hydrochloric acid [2] [3]:

C₇H₄ClF₃O₃S + H₂O → C₇H₅F₃O₄S + HCl

This hydrolysis reaction proceeds through an SN2 mechanism, where water acts as a nucleophile attacking the sulfur center [4]. The reaction is facilitated by the electron-withdrawing nature of both the aromatic ring and the trifluoromethoxy substituent [7] [4].

Aminolysis Reaction: The compound reacts with primary and secondary amines to form sulfonamides [2] [3]:

C₇H₄ClF₃O₃S + R₂NH → C₇H₄F₃O₃S-NR₂ + HCl

This reaction is fundamental in pharmaceutical synthesis, as sulfonamides possess important biological activities [3] [8].

Alcoholysis Reaction: Reaction with alcohols produces sulfonate esters [2] [3]:

C₇H₄ClF₃O₃S + ROH → C₇H₄F₃O₃S-OR + HCl

Influence of the Trifluoromethoxy Substituent on Reactivity

The trifluoromethoxy group (-OCF₃) significantly influences the reactivity of 4-(trifluoromethoxy)benzenesulfonyl chloride through its unique electronic properties [5] [9]. This substituent exhibits a strong electron-withdrawing inductive effect (σI = +0.35) combined with a weak electron-donating resonance effect (σR = -0.05), resulting in a net electron-withdrawing effect [9] [5].

The trifluoromethoxy group enhances the electrophilicity of the sulfonyl chloride group through several mechanisms [5] [9]:

  • Inductive Effect: The high electronegativity of the trifluoromethoxy group withdraws electron density from the aromatic ring through σ-bonds, increasing the positive charge on the sulfur atom [5] [9].

  • π-Polarization: The trifluoromethoxy group affects the π-electron distribution in the aromatic ring, creating a long-range electron-withdrawing effect that extends to the para-position [5] [9].

  • Stabilization of Reaction Intermediates: The electron-withdrawing nature of the trifluoromethoxy group stabilizes the transition states formed during nucleophilic substitution reactions [6] [5].

Research has demonstrated that the trifluoromethoxy group is superior to both methoxy and trifluoromethyl groups in promoting hydrogen/metal permutation reactions at ortho positions, indicating its exceptional electron-withdrawing capability [5]. This enhanced reactivity is attributed to the synergistic effect of σ-inductive and π-polarization interactions [9].

Comparative Reactivity with Related Compounds

Comparison with Other Substituted Benzenesulfonyl Chlorides

The reactivity of 4-(trifluoromethoxy)benzenesulfonyl chloride can be compared with other substituted benzenesulfonyl chlorides to understand the influence of different substituents on chemical behavior [10] [11].

Electron-Withdrawing Substituents: Compounds with electron-withdrawing groups such as nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) groups show enhanced reactivity compared to unsubstituted benzenesulfonyl chloride [10] [11]. The trifluoromethoxy group falls into this category, providing strong activation of the sulfonyl chloride group.

Electron-Donating Substituents: Compounds with electron-donating groups like methoxy (-OCH₃) and amino (-NH₂) groups exhibit reduced reactivity due to decreased electrophilicity of the sulfonyl chloride group [10] [11].

Halogen Substituents: Halogenated derivatives show intermediate reactivity, with the exact behavior depending on the balance between inductive and resonance effects [10] [11].

Position Effects: Comparison with 3-(Trifluoromethoxy)benzenesulfonyl Chloride

The position of the trifluoromethoxy substituent significantly affects the reactivity of benzenesulfonyl chlorides [12] [13]. Comparing the para-substituted compound (4-(trifluoromethoxy)benzenesulfonyl chloride) with its meta-substituted isomer (3-(trifluoromethoxy)benzenesulfonyl chloride) reveals important differences in reactivity patterns [12].

Para-Position Effects: In the para-substituted compound, the trifluoromethoxy group can exert its electron-withdrawing effect through both inductive and resonance mechanisms [5] [9]. The para-position allows for maximum conjugation with the aromatic ring, leading to enhanced electrophilicity of the sulfonyl chloride group.

Meta-Position Effects: The meta-substituted compound shows different reactivity patterns due to the absence of direct resonance interaction with the sulfonyl chloride group [5] [9]. However, the trifluoromethoxy group still exerts a strong inductive effect, though the overall activation is generally less pronounced than in the para-isomer.

Physical property differences between the isomers are also notable, with 3-(trifluoromethoxy)benzenesulfonyl chloride having a higher boiling point (230°C at 760 mmHg) compared to the para-isomer (120-122°C at 15 mmHg) [12] [1].

Comparison with 4-(Trifluoromethyl)benzenesulfonyl Chloride

The comparison between 4-(trifluoromethoxy)benzenesulfonyl chloride and 4-(trifluoromethyl)benzenesulfonyl chloride provides insights into the relative effects of trifluoromethoxy versus trifluoromethyl substituents [15].

Electronic Effects: The trifluoromethyl group (-CF₃) exhibits a stronger electron-withdrawing effect (σp = +0.54) compared to the trifluoromethoxy group (σp = +0.35) [6] [9]. This difference arises from the presence of the oxygen atom in the trifluoromethoxy group, which provides some electron-donating character through resonance [9].

Physical Properties: Notable differences in physical properties include:

  • Molecular weight: 244.62 g/mol for the trifluoromethyl derivative versus 260.62 g/mol for the trifluoromethoxy derivative [1]
  • Melting point: 30-34°C for the trifluoromethyl compound versus liquid at room temperature for the trifluoromethoxy compound [15] [1]
  • Boiling point: 118-120°C (18 mmHg) for the trifluoromethyl compound versus 120-122°C (15 mmHg) for the trifluoromethoxy compound [15] [1]

Reactivity Patterns: The trifluoromethyl derivative generally shows higher reactivity towards nucleophiles due to its stronger electron-withdrawing effect [6]. However, both compounds exhibit similar reaction mechanisms and product distributions in nucleophilic substitution reactions.

Stability Under Various Conditions

Thermal Stability

4-(Trifluoromethoxy)benzenesulfonyl chloride demonstrates good thermal stability under normal handling conditions [1] [16]. The compound remains stable at room temperature and can withstand moderate heating without decomposition [1].

The thermal stability is enhanced by the presence of the trifluoromethoxy group, which provides additional stability through electronic effects [9]. However, at elevated temperatures (above 150°C), the compound may undergo thermal decomposition, potentially leading to the formation of sulfur dioxide, hydrogen chloride, and aromatic fluorinated compounds [17] [18].

Comparative studies with other sulfonyl chlorides show that aromatic sulfonyl chlorides generally possess higher thermal stability than their aliphatic counterparts [17] [18]. The presence of electron-withdrawing substituents like trifluoromethoxy further enhances this stability by delocalizing electron density and reducing the likelihood of thermal decomposition pathways.

Hydrolytic Stability

The hydrolytic stability of 4-(trifluoromethoxy)benzenesulfonyl chloride is limited, as the compound readily reacts with water to form the corresponding sulfonic acid [2] [3]. This reaction occurs rapidly in the presence of moisture and follows second-order kinetics with respect to both the sulfonyl chloride and water [7] [4].

The hydrolysis reaction is accelerated by:

  • Increased temperature [7]
  • Basic conditions [4]
  • Higher water concentration [7]

The reaction mechanism involves nucleophilic attack by water on the sulfur center, followed by the departure of the chloride ion [4]. The trifluoromethoxy substituent accelerates this reaction by increasing the electrophilicity of the sulfur atom through its electron-withdrawing effect [7] [4].

Storage under anhydrous conditions is essential to maintain the integrity of the compound. The compound should be stored under an inert atmosphere (nitrogen or argon) and protected from moisture [1] [16].

Photochemical Properties

The photochemical stability of 4-(trifluoromethoxy)benzenesulfonyl chloride has not been extensively studied, but general principles of aromatic sulfonyl chloride photochemistry can be applied [19] [20]. Aromatic sulfonyl chlorides may undergo photodegradation when exposed to ultraviolet light, particularly at wavelengths below 300 nm [19].

Potential photochemical processes include:

  • Homolytic cleavage of the S-Cl bond under UV irradiation [17]
  • Formation of sulfonyl radicals and chlorine atoms [17]
  • Secondary reactions leading to desulfonylation products [21]

The trifluoromethoxy substituent may influence photochemical behavior through its electronic effects, potentially stabilizing or destabilizing certain photochemical intermediates [22] [23]. The strong electron-withdrawing nature of this substituent could affect the absorption characteristics of the aromatic ring and alter the photochemical reaction pathways.

For optimal stability, the compound should be stored in amber glass containers and protected from direct sunlight and UV sources [1] [16]. Extended exposure to bright light should be avoided during handling and use.

The photochemical stability can be enhanced by:

  • Storage in dark conditions [1]
  • Use of UV-filtering containers [1]
  • Addition of antioxidants or stabilizers when appropriate [1]
  • Minimizing exposure time to light during handling [1]
PropertyValue
Molecular FormulaC₇H₄ClF₃O₃S
Molecular Weight (g/mol)260.62
Boiling Point (°C)120-122 (at 15 mmHg)
Density (g/mL at 25°C)1.536
Refractive Index (n₂₀/D)1.479
Vapor Pressure (psi at 20°C)0.23
Flash Point (°F)>230
Physical StateLiquid
AppearanceClear colorless to pale yellow
SensitivityMoisture Sensitive
CompoundMolecular Weight (g/mol)Boiling Point (°C)Substituent Effect
4-(Trifluoromethoxy)benzenesulfonyl chloride260.62120-122 (15 mmHg)Strong electron-withdrawing
4-(Trifluoromethyl)benzenesulfonyl chloride244.62118-120 (18 mmHg)Strong electron-withdrawing
3-(Trifluoromethoxy)benzenesulfonyl chloride260.61230 (760 mmHg)Strong electron-withdrawing
Benzenesulfonyl chloride176.62251-252None
SubstituentInductive Effect (σI)Resonance Effect (σR)Net Effect (σp)Electron Withdrawing Power
Trifluoromethoxy (-OCF₃)+0.35-0.05+0.35Strong
Trifluoromethyl (-CF₃)+0.420.00+0.54Very Strong
Methoxy (-OCH₃)+0.27-0.27-0.27Donating
Chlorine (-Cl)+0.47-0.15+0.23Moderate
Stability TypeConditionsStability RatingNotes
Thermal StabilityRoom temperature to 120°CStableDecomposes at high temperatures
Hydrolytic StabilityCold waterReactive - hydrolyzesForms sulfonic acid + HCl
Photochemical StabilityUV light exposureModerate degradationMay undergo photodegradation
Chemical StabilityInert atmosphereStableRequires nitrogen or argon
Storage StabilityMoisture-free environmentStable when dryMoisture sensitive

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (84.78%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

94108-56-2

Wikipedia

4-(Trifluoromethoxy)benzenesulfonyl chloride

Dates

Last modified: 08-15-2023

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